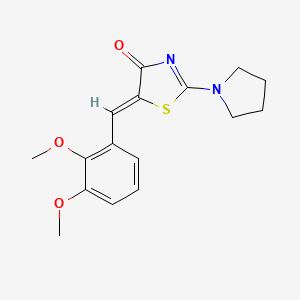

5-(2,3-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2,3-Dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is a thiazolidine derivative, a class of compounds known for their diverse pharmacological properties. Thiazolidines and their derivatives have been extensively studied for their potential in treating various diseases due to their significant biological activities.

Synthesis Analysis

The synthesis of thiazolidine derivatives generally involves the condensation of appropriate benzylidene with thiazolidine-2,4-dione precursors. These reactions are typically catalyzed under acidic or basic conditions and may involve additional steps such as cyclization and chlorination to introduce specific substituents like dimethoxybenzylidene and pyrrolidinyl groups (Xing Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives, including 5-(2,3-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, features a central thiazolidine ring substituted with various groups that influence the compound's biological activity. Structural modifications, such as the addition of dimethoxybenzylidene and pyrrolidinyl groups, can significantly affect the compound's pharmacological properties (Zhili Ren et al., 2022).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions, including Knoevenagel condensation, hydrogenation, and reactions with different aldehydes and ketones. These reactions are crucial for synthesizing various thiazolidine-based compounds with potential therapeutic applications (Garg Ankush et al., 2012).

Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives, like 5-(2,3-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, have been explored for their antioxidant properties. For instance, Chaban et al. (2013) studied the synthesis and antioxidant activity of similar thiazole compounds. They focused on evaluating their scavenging effects on radicals, indicating a potential for antioxidant applications (Chaban et al., 2013).

Fluorescence and Electrochromism

Thiazole derivatives are also known for their fluorescence and electrochromic properties. Woodward et al. (2017) reported on thiazolothiazole fluorophores exhibiting strong blue fluorescence and reversible electrochromism, making them attractive for optoelectronic and photochemical applications (Woodward et al., 2017).

Antimicrobial Properties

Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from thiazole compounds. Their study revealed that certain thiazole derivatives have strong antimicrobial activity against specific bacteria and also exhibited DNA protective ability against oxidative mixtures (Gür et al., 2020).

Synthesis of Complex Molecules

Thiazole derivatives play a crucial role in the synthesis of complex molecular structures. Okumura et al. (1998) demonstrated the synthesis of macrocyclic antibiotics using thiazole intermediates, highlighting their importance in the development of new pharmaceutical agents (Okumura et al., 1998).

Antimicrobial Activity and Molecular Docking Studies

Desai et al. (2022) conducted studies on thiazolidinone hybrids, which include thiazole structures, for their antimicrobial activity against various bacterial and fungal strains. They also performed molecular docking studies to understand the binding modes of these molecules, indicating their potential in drug discovery (Desai et al., 2022).

Propiedades

IUPAC Name |

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-20-12-7-5-6-11(14(12)21-2)10-13-15(19)17-16(22-13)18-8-3-4-9-18/h5-7,10H,3-4,8-9H2,1-2H3/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZCYZKTNMCTAM-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)N=C(S2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N=C(S2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)

![N-[(2,5-dioxo-1-pyrrolidinyl)methyl]-N-phenyl-2-furamide](/img/structure/B5543235.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5543245.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5543278.png)

![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)

![cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5543292.png)